Cas no 86855-27-8 (2-(aminomethyl)-6-methoxyphenol)

2-(Aminomethyl)-6-methoxyphenol is a versatile organic compound featuring both phenolic and aminomethyl functional groups, making it valuable in synthetic chemistry and pharmaceutical applications. The methoxy group enhances its stability and solubility, while the aminomethyl moiety allows for further derivatization, enabling its use as a key intermediate in the synthesis of complex molecules. Its structural properties facilitate selective reactions, particularly in the development of bioactive compounds and fine chemicals. The compound’s balanced reactivity and functional group compatibility make it suitable for use in medicinal chemistry, agrochemical research, and material science. Proper handling under controlled conditions is recommended due to its potential sensitivity.
2-(aminomethyl)-6-methoxyphenol structure
86855-27-8 structure
Product Name:2-(aminomethyl)-6-methoxyphenol
CAS No:86855-27-8
MF:C8H11NO2
MW:153.178442239761
CID:708620
PubChem ID:16775572
Update Time:2025-10-30

2-(aminomethyl)-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(aminomethyl)-6-methoxy-
    • 2-(aminomethyl)-6-methoxyphenol
    • 2-HYDROXY-3-METHOXYBENZYLAMINE
    • BB 0260514
    • SB76219
    • 86855-27-8
    • AKOS000131984
    • EN300-145316
    • SCHEMBL622754
    • 3-Methoxysalicylamine
    • DTXSID70588300
    • CLJHZQFAKIIMBA-UHFFFAOYSA-N
    • MDL: MFCD00168654
    • Inchi: 1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3
    • InChI Key: CLJHZQFAKIIMBA-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(CN)=C1O

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.5Ų

2-(aminomethyl)-6-methoxyphenol Pricemore >>

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Additional information on 2-(aminomethyl)-6-methoxyphenol

Professional Introduction to 2-(aminomethyl)-6-methoxyphenol (CAS No. 86855-27-8)

2-(aminomethyl)-6-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 86855-27-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic backbone with an amino methyl substituent at the 2-position and a methoxy group at the 6-position, exhibits a unique structural framework that makes it a valuable intermediate in the development of various therapeutic agents. The presence of both polar functional groups—the primary amine and the hydroxyl group—enhances its reactivity, making it a versatile building block for medicinal chemists.

The compound's chemical structure imparts distinct properties that are highly relevant in modern drug discovery. The aminomethyl side chain not only facilitates nucleophilic substitution reactions but also allows for further derivatization into more complex molecules, such as diamines or polyamine analogs, which are known to play roles in enzyme inhibition and molecular recognition processes. Concurrently, the 6-methoxyphenol moiety contributes to hydrophobic interactions and can serve as a hydrogen bond acceptor, improving solubility and bioavailability in drug formulations.

In recent years, there has been growing interest in phenolic derivatives due to their potential biological activities. Studies have highlighted the pharmacological significance of compounds with similar scaffolds in addressing neurological disorders, inflammatory conditions, and even certain types of cancer. The 2-(aminomethyl)-6-methoxyphenol structure has been explored as a precursor for synthesizing novel agents that target specific pathological pathways. For instance, researchers have investigated its derivatives as potential monoamine oxidase (MAO) inhibitors, which are crucial in managing conditions like depression and Parkinson's disease.

The synthesis of 2-(aminomethyl)-6-methoxyphenol typically involves multi-step organic transformations, starting from commercially available aromatic precursors. A common approach includes nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce the desired substituents at the 2- and 6-positions. The reaction conditions must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.

One of the most compelling aspects of this compound is its role in developing prodrugs—a strategy that enhances drug delivery by converting inactive precursors into active forms within the body. The aminomethyl group can be exploited to link this phenolic core with other pharmacophores via ester or amide bonds, creating prodrugs that exhibit improved pharmacokinetic profiles. Such modifications are particularly valuable in designing drugs with targeted release mechanisms or enhanced tissue penetration.

Recent advancements in computational chemistry have further accelerated the exploration of 2-(aminomethyl)-6-methoxyphenol derivatives. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting expensive experimental trials. This computational screening has identified several promising candidates for further optimization, demonstrating the compound's potential as a lead structure in drug discovery programs.

The pharmaceutical industry has also leveraged green chemistry principles to improve the synthesis of 2-(aminomethyl)-6-methoxyphenol. By employing solvent-free reactions, catalytic methods, or microwave-assisted processes, manufacturers can reduce waste generation and energy consumption without compromising efficiency. These sustainable practices align with global efforts to minimize environmental impact while maintaining high-quality output.

Moreover, the versatility of 2-(aminomethyl)-6-methoxyphenol extends beyond pharmaceutical applications. In material science, its derivatives have been explored as corrosion inhibitors or components in advanced polymers due to their ability to form stable complexes with metal ions. This dual functionality underscores the compound's broad utility across multiple scientific disciplines.

In conclusion,2-(aminomethyl)-6-methoxyphenol (CAS No. 86855-27-8) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features enable diverse modifications, making it indispensable for medicinal chemists seeking innovative therapeutic solutions. As research continues to uncover new applications for this compound and its derivatives,2-(aminomethyl)-6-methoxyphenol is poised to remain at the forefront of scientific innovation.

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